Mosapride Citrate Dihydrate is a prokinetic agent that selectively binds to 5-HT4 receptors. [, , ] Its principal metabolite demonstrates a high affinity for 5-HT3 receptors, acting as a potent 5-HT3 antagonist. [, , ] This compound plays a significant role in scientific research, particularly in studies focused on gastrointestinal motility and related disorders.
Mosapride citrate dihydrate is derived from mosapride, which was originally developed by Takeda Pharmaceutical Company. It is classified as a serotonin receptor agonist, specifically targeting the 5-hydroxytryptamine 4 receptor. The chemical formula for mosapride citrate dihydrate is , indicating it includes both the active moiety and citric acid as a counterion, along with two water molecules of hydration.
The synthesis of mosapride citrate dihydrate has been explored through various methods, focusing on efficiency and safety. A notable method involves several key steps:
This method emphasizes reduced toxicity and improved yield compared to previous syntheses that required more hazardous reagents like bromoethane and hydrazine hydrate .
The molecular structure of mosapride citrate dihydrate reveals several important features:
Mosapride citrate dihydrate participates in various chemical reactions primarily due to its functional groups:
These reactions highlight the compound's versatility in synthetic chemistry and its potential for modification .
The mechanism of action of mosapride citrate dihydrate involves its interaction with serotonin receptors:
This dual action makes it effective for treating gastrointestinal motility disorders while maintaining a favorable safety profile .
Mosapride citrate dihydrate exhibits several key physical and chemical properties:
These properties are critical for formulation development and storage considerations in pharmaceutical applications.
Mosapride citrate dihydrate has several scientific applications:
Mosapride citrate dihydrate (Mdcd) is synthesized through the salt formation reaction between the free base mosapride (4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide) and citric acid in aqueous or mixed organic-aqueous solvents. The free base is typically liberated from its hydrochloride salt using sodium hydroxide, followed by purification via recrystallization. The stoichiometric ratio of mosapride to citric acid is 1:1, with two water molecules incorporated into the crystal lattice, resulting in the molecular formula C₂₁H₂₅ClFN₃O₃·C₆H₈O₇·2H₂O and a molecular weight of 650.05 g/mol [3] [7]. The salt-forming ratio is critical for stability and bioavailability, as deviations can alter dissolution kinetics. Quantitative Nuclear Magnetic Resonance (qNMR) techniques, employing maleic acid as an internal standard in ¹H-NMR or 4,4′-difluoro diphenylmethanone in ¹⁹F-NMR, enable precise determination of this ratio by targeting distinct proton signals of mosapride (e.g., aromatic H-2, H-5, H-7) and citrate (α-CH₂ at 2.67–2.74 ppm) without interference [4].
Table 1: Key Chemical Identifiers of Mosapride Citrate Dihydrate
Property | Value/Descriptor |
---|---|
CAS Registry Number | 636582-62-2 |
Molecular Formula | C₂₇H₃₇ClFN₃O₁₂ |
Molecular Weight | 650.05 g/mol |
IUPAC Name | 4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide; 2-hydroxypropane-1,2,3-tricarboxylic acid; dihydrate |
Appearance | White to off-white crystalline solid |
Melting Point | 112–114°C |
Solubility | Slightly soluble in DMSO and methanol |
X-ray powder diffraction (XRPD) analysis confirms that Mdcd crystallizes in a monoclinic system with space group P2₁/c (No. 14), consistent with the Cambridge Structural Database (CSD) entry LUWPOL. The unit cell parameters refined via Rietveld analysis are a = 18.707(4) Å, b = 9.6187(1) Å, c = 18.2176(4) Å, β = 114.164(1)°, and volume V = 2990.74(8) ų, with Z = 4 molecules per unit cell. The dihydrate structure exhibits a layered arrangement stabilized by hydrogen-bonding networks involving water molecules, citrate anions, and protonated mosapride cations. Data collected at room temperature (298 K) using Cu Kα radiation (λ = 1.5418 Å) show excellent agreement with low-temperature (93 K) single-crystal structures, confirming phase purity. Key diffraction peaks (2θ, °) include 9.12 (100% intensity), 12.38, 18.24, and 21.56, distinguishable from anhydrous or solvated forms. Pawley refinement residuals (Rₚ = 0.0182, Rwₚ = 0.0232) and figures of merit (M₂₀ = 15.9, F₃₀ = 45.5) validate data quality [1] [8].
Table 2: Crystallographic Parameters of Mosapride Citrate Dihydrate
Parameter | Value |
---|---|
Space Group | P2₁/c (No. 14) |
Unit Cell | |
a (Å) | 18.707(4) |
b (Å) | 9.6187(1) |
c (Å) | 18.2176(4) |
β (°) | 114.164(1) |
Volume (ų) | 2990.74(8) |
Z | 4 |
Refinement | |
Rₚ | 0.0182 |
Rwₚ | 0.0232 |
GoF | 1.892 |
Mdcd demonstrates distinct solid-state properties compared to anhydrous mosapride citrate (CSD: LUWQEC) and solvates. Hydration stabilizes the crystal lattice via strong O–H···O hydrogen bonds between water molecules and citrate groups, increasing thermodynamic stability but reducing solubility relative to anhydrous forms. Solvates (e.g., 1-propanol, 1-butanol hydrates) crystallize in space group C2/c, with cell volumes varying by solvent size (e.g., V ≈ 4200 ų for 1-propanol vs. 2990 ų for Mdcd). Despite identical mosapride conformation across forms, solvates exhibit weaker host-guest interactions than Mdcd’s water-citrate bonds, leading to lower desolvation temperatures (40–80°C for solvates vs. 100–110°C for Mdcd). Moisture sorption analysis reveals Mdcd’s non-hygroscopic nature below 70% RH, whereas anhydrous mosapride citrate absorbs moisture, facilitating conversion to the dihydrate. This conversion is detectable via XRPD peak shifts (e.g., loss of anhydrous peak at 10.2° 2θ) [1] [2] [7].
Table 3: Comparative Analysis of Mosapride Citrate Solid Forms
Form | Space Group | Cell Volume (ų) | Stability | Key Distinguishing Feature |
---|---|---|---|---|
Dihydrate (Mdcd) | P2₁/c | 2990.74 | High; stable up to 110°C | Layered H-bonding with water |
Anhydrous Citrate | P-1 | 1280.10 | Moderate; hygroscopic | Absence of ~9.12° 2θ peak |
1-Propanol Solvate | C2/c | ~4200 | Low; desolvates at 40–80°C | Broader PXRD peaks at 7–8° 2θ |
1-Butanol Solvate | C2/c | ~4150 | Low; desolvates at 50–85°C | Characteristic peak at 6.5° 2θ |
FTIR Spectroscopy: Mdcd exhibits characteristic bands corresponding to citrate-mosapride ion pairing: N⁺–H stretching at 2500–2700 cm⁻¹, carbonyl stretching (C=O) of protonated benzamide at 1655 cm⁻¹, and asymmetric COO⁻ stretching of citrate at 1580 cm⁻¹. The O–H bending mode of water appears at 1620 cm⁻¹, absent in anhydrous forms [2] [7].
Raman Spectroscopy: Key bands include aromatic C–H bending (1160 cm⁻¹), C–N stretching (1340 cm⁻¹), and citrate C–O symmetric stretch (950 cm⁻¹). The dihydrate’s low-frequency modes (<200 cm⁻¹) differ from solvates due to water-specific lattice vibrations, enabling detection of crystalline impurities as low as 0.2% w/w in amorphous dispersions via transmission Raman spectroscopy (TRS) [9].
Solid-State NMR (ssNMR): ¹³C ssNMR reveals distinct chemical shifts for Mdcd: citrate carbons at δ 45.2 (methylene) and 178.5 ppm (carbonyl), and mosapride’s fluorophenyl carbon at δ 163.1 ppm. ¹⁹F NMR shows a single peak at −116.15 ppm for the para-fluorobenzyl group. Cross-polarization magic-angle spinning (CP/MAS) quantifies crystallinity by comparing citrate/mosapride peak area ratios, correlating with qNMR data [4] [9].
Table 4: Spectroscopic Signatures of Mosapride Citrate Dihydrate
Technique | Assignment | Signal (cm⁻¹/ppm) |
---|---|---|
FTIR | Citrate COO⁻ asym. stretch | 1580 |
Benzamide C=O stretch | 1655 | |
Water O–H bend | 1620 | |
Raman | Aromatic C–H bend | 1160 |
Citrate C–O stretch | 950 | |
ssNMR | ¹³C Citrate (methylene) | δ 45.2 |
¹³C Citrate (carbonyl) | δ 178.5 | |
¹⁹F Mosapride (p-fluorine) | δ −116.15 |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0